molecular formula C8H9N5O B1298363 3-Methoxy-4-tetrazol-1-yl-phenylamine CAS No. 524040-12-8

3-Methoxy-4-tetrazol-1-yl-phenylamine

Cat. No.: B1298363
CAS No.: 524040-12-8
M. Wt: 191.19 g/mol
InChI Key: TUPYLXVIGMMVPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methoxy-4-tetrazol-1-yl-phenylamine is a useful research compound. Its molecular formula is C8H9N5O and its molecular weight is 191.19 g/mol. The purity is usually 95%.
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Scientific Research Applications

Molecular Structure and Photochemistry

The molecular structure and photochemistry of related tetrazole compounds have been explored through various studies. For instance, the infrared spectrum and UV-induced photochemistry of matrix-isolated 5-methoxy-1-phenyl-1H-tetrazole were studied, revealing insights into the molecular species' decomposition under UV irradiation, leading to products like methylcyanate and phenylazide. This research illustrates the compound's reactivity and potential applications in photochemical processes (Gómez-Zavaglia et al., 2006).

Molecular Docking and Quantum Chemical Calculations

Further, molecular docking and quantum chemical calculations have been conducted on derivatives, showcasing their molecular structure, vibrational spectra, and potential energy distribution. Such studies are crucial for understanding the electronic properties and biological effects, indicating the compound's utility in molecular design and pharmacology (Viji et al., 2020).

Photodynamic Therapy Applications

A study on zinc phthalocyanine derivatives containing benzenesulfonamide groups has highlighted their high singlet oxygen quantum yield, making them suitable for photodynamic therapy (PDT) applications. These compounds' photophysical and photochemical properties are beneficial for cancer treatment, demonstrating the therapeutic potential of tetrazole derivatives in medical research (Pişkin et al., 2020).

Electronic Material Applications

Triarylamine-combined nitronyl nitroxide, including derivatives of tetrazole compounds, has been investigated for its hole-transporting properties. Such materials are applicable in organic electronic devices, indicating the role of tetrazole derivatives in developing electronic materials (Kurata et al., 2007).

Fluorescent Material Development

Synthesis and structural analysis of strongly fluorescent imidazole derivatives, which are structurally related to tetrazole compounds, have led to the discovery of materials with potential for fluorescence photoswitching and solid-state fluorescence. This research opens avenues for using tetrazole derivatives in developing fluorescent materials and sensors (Kundu et al., 2019).

Properties

IUPAC Name

3-methoxy-4-(tetrazol-1-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N5O/c1-14-8-4-6(9)2-3-7(8)13-5-10-11-12-13/h2-5H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUPYLXVIGMMVPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)N)N2C=NN=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80354654
Record name 3-Methoxy-4-tetrazol-1-yl-phenylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80354654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

524040-12-8
Record name 3-Methoxy-4-tetrazol-1-yl-phenylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80354654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.